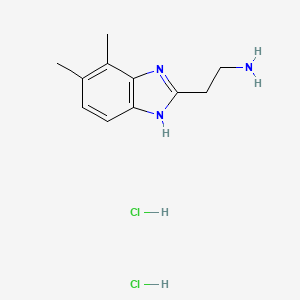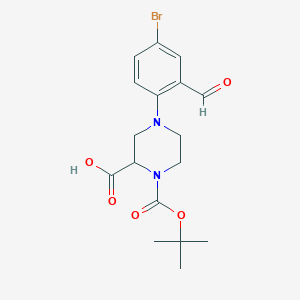
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
Overview
Description
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often abbreviated as BFCP , is a chemical compound with a complex structure. It belongs to the class of piperazine derivatives and contains both aromatic and aliphatic moieties. The compound’s chirality arises from the (S)-configuration at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of BFCP involves several steps, including bromination, formylation, and piperazine ring formation. Researchers have reported various synthetic routes, but a common approach includes the following:
Bromination : Starting with 4-bromophenol, bromination occurs at the para position using a suitable brominating agent (e.g., N-bromosuccinimide). This yields 4-bromo-phenol.
Formylation : The formylation step introduces the formyl group (-CHO) at the ortho position of the brominated phenol. This can be achieved using Vilsmeier–Haack reagent or other formylation methods.
Piperazine Ring Formation : The final step involves the reaction of the formylated bromophenol with tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group serves as a protecting group for the piperazine nitrogen. Acidic hydrolysis removes the Boc group, yielding BFCP.
Molecular Structure Analysis
BFCP’s molecular formula is C₁₈H₂₀BrN₃O₅ . Let’s examine its structural features:
- The central piperazine ring contains two nitrogen atoms, one of which is part of the carboxylic acid group.
- The brominated phenyl ring is attached to the piperazine nitrogen.
- The tert-butoxycarbonyl (Boc) group shields the other nitrogen atom.
Chemical Reactions Analysis
BFCP can participate in various chemical reactions:
- Hydrolysis : Removal of the Boc group under acidic conditions.
- Amide Formation : Reaction with amines to form amides.
- Esterification : Reaction with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : BFCP typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents (e.g., dichloromethane, acetone) but less soluble in water.
- Stability : BFCP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Measures : Use appropriate protective gear (gloves, eyewear) when handling BFCP.
Future Directions
Future research should focus on:
- Biological Activity : Investigate BFCP’s potential as a drug candidate.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
properties
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



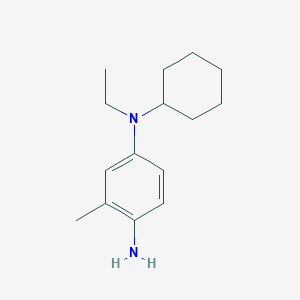
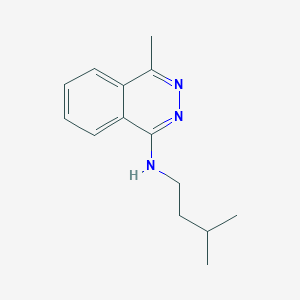
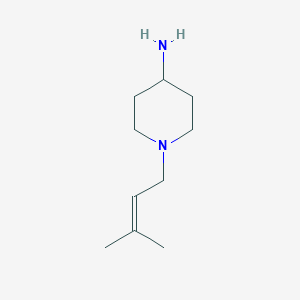
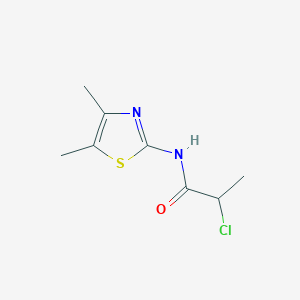
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1417779.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
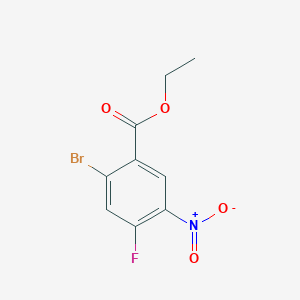
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
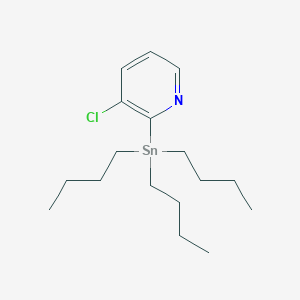
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
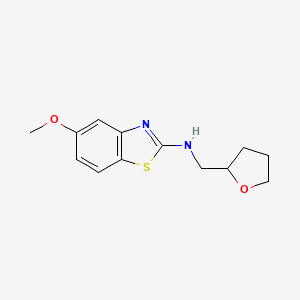
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
